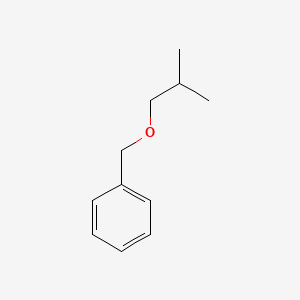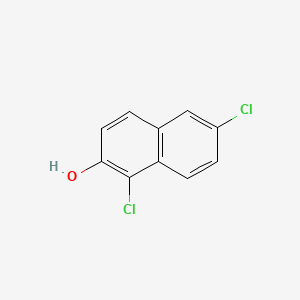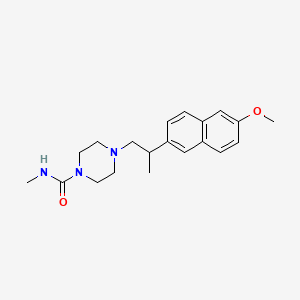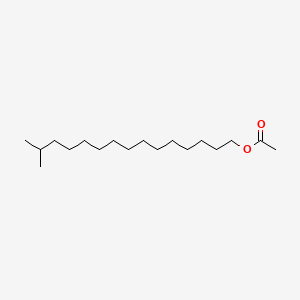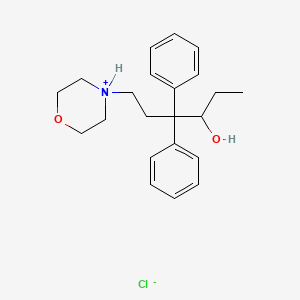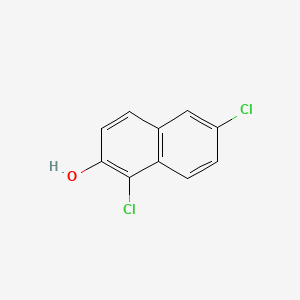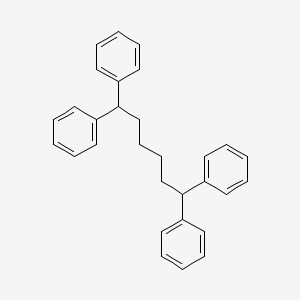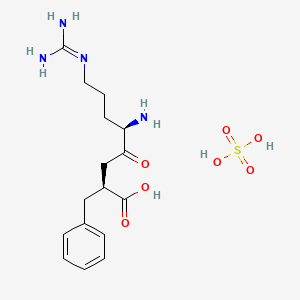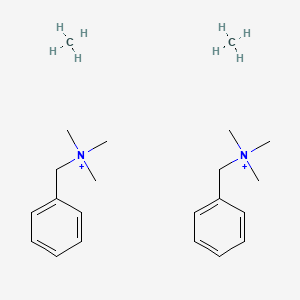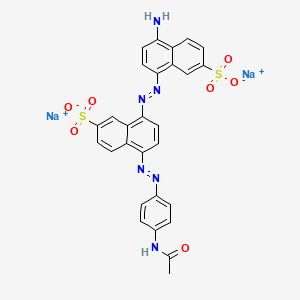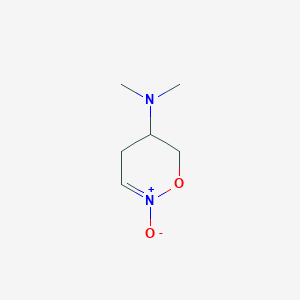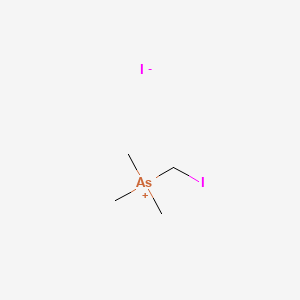
Iodomethyltrimethylarsonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyltrimethylarsonium iodide is an organoarsenic compound characterized by the presence of arsenic, iodine, and methyl groups
Preparation Methods
The synthesis of iodomethyltrimethylarsonium iodide typically involves the reaction of trimethylarsine with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the reagents involved.
Chemical Reactions Analysis
Iodomethyltrimethylarsonium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various arsenic-containing species.
Reduction: Reduction reactions can convert the compound into different arsenic derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iodomethyltrimethylarsonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of materials with unique properties, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of iodomethyltrimethylarsonium iodide involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
Iodomethyltrimethylarsonium iodide can be compared with other organoarsenic compounds, such as trimethylarsine oxide and dimethylarsinic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to the presence of the iodide ion, which influences its reactivity and potential applications. Other similar compounds include arsenobetaine and arsenocholine, which differ in their biological activity and toxicity profiles.
Properties
CAS No. |
64049-02-1 |
|---|---|
Molecular Formula |
C4H11AsI2 |
Molecular Weight |
387.86 g/mol |
IUPAC Name |
iodomethyl(trimethyl)arsanium;iodide |
InChI |
InChI=1S/C4H11AsI.HI/c1-5(2,3)4-6;/h4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DKVCRVLGTRFRQT-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C)(C)CI.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


